Methyl 4-((4-aminophenyl)carbamoyl)benzoate

Catalog No.
S3346936
CAS No.
89846-76-4
M.F
C15H14N2O3
M. Wt
270.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-((4-aminophenyl)carbamoyl)benzoate

CAS Number

89846-76-4

Product Name

Methyl 4-((4-aminophenyl)carbamoyl)benzoate

IUPAC Name

methyl 4-[(4-aminophenyl)carbamoyl]benzoate

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

InChI

InChI=1S/C15H14N2O3/c1-20-15(19)11-4-2-10(3-5-11)14(18)17-13-8-6-12(16)7-9-13/h2-9H,16H2,1H3,(H,17,18)

InChI Key

HLIKQJBXPFXPSZ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N

Methyl 4-((4-aminophenyl)carbamoyl)benzoate (CAS: 89846-76-4) is an advanced AB-type pre-formed dimer monomer utilized in the synthesis of ultra-high-performance aromatic polyamides (aramids), including poly(p-phenylene terephthalamide) (PPTA). Structurally, it consists of a p-phenylenediamine (PPD) moiety linked via an amide bond to a terephthalic acid methyl ester moiety [1]. By combining both the amine and the ester functionalities within a single stable molecule, this compound serves as a high-precision building block that inherently guarantees perfect 1:1 stoichiometry, a critical requirement for achieving high molecular weights in step-growth polycondensation [2].

Generic substitution with the traditional AA + BB monomer pair—specifically p-phenylenediamine (PPD) and terephthaloyl chloride (TDC)—frequently fails in high-precision or sequence-controlled applications [1]. TDC is highly hygroscopic and rapidly degrades into terephthalic acid upon exposure to ambient moisture, which irreversibly disrupts the exact 1.000:1.000 molar balance required by the Carothers equation to achieve high-molecular-weight polymers [2]. Furthermore, the AA + BB reaction generates corrosive hydrogen chloride gas, necessitating complex acid-scavenging solvent systems [1]. Utilizing the pre-formed AB methyl ester monomer bypasses these handling vulnerabilities and prevents the formation of statistically random sequences in complex copolymerizations [3].

Inherent Stoichiometric Precision for High-MW Polycondensation

Achieving high molecular weights in aramid synthesis requires near-perfect stoichiometric balance. The AB-type monomer, Methyl 4-((4-aminophenyl)carbamoyl)benzoate, inherently provides a 1.000:1.000 ratio of amine to carboxylate equivalents [1]. In contrast, the baseline AA + BB system (PPD + TDC) is highly susceptible to weighing errors and moisture-induced degradation, where even a 0.5% molar imbalance can restrict the degree of polymerization to <200 [2]. The pre-formed dimer ensures that the theoretical maximum molecular weight is not limited by precursor feed ratios.

Evidence DimensionMolar ratio precision and resulting degree of polymerization (DP) limit
Target Compound DataInherently 1.000:1.000 stoichiometry; DP limit dictated only by conversion
Comparator Or BaselinePPD + TDC (AA + BB) (Prone to >0.5% imbalance; DP capped at ~200)
Quantified DifferenceEliminates the 0.5% stoichiometric variance, enabling theoretically infinite DP limits under full conversion.
ConditionsStep-growth polycondensation under anhydrous conditions.

Eliminates the most common failure mode in aramid scale-up, ensuring reproducible high-molecular-weight polymer batches without extreme weighing precision.

Precursor Environmental Stability and Handling

The methyl ester functionality of Methyl 4-((4-aminophenyl)carbamoyl)benzoate offers exceptional stability under ambient conditions, showing negligible hydrolysis at 25°C and 60% relative humidity over 30 days [1]. Conversely, the industry-standard TDC comparator degrades rapidly via hydrolysis, generating corrosive HCl and shifting the reactive stoichiometry within minutes of atmospheric exposure [2]. This stability differential allows the AB monomer to be stored and processed without the strict glovebox or ultra-dry inert atmosphere requirements of acid chlorides.

Evidence DimensionAmbient moisture degradation rate
Target Compound DataNegligible degradation over 30 days at 60% RH
Comparator Or BaselineTerephthaloyl chloride (TDC) (Rapid hydrolysis and HCl evolution within minutes at 60% RH)
Quantified Difference>1000-fold increase in ambient handling time before stoichiometric compromise.
Conditions25°C, 60% Relative Humidity.

Drastically reduces procurement costs associated with specialized ultra-dry storage, shipping, and inert-atmosphere handling equipment.

Sequence Fidelity in Advanced Copolymerization

When synthesizing complex aramid copolymers, sequence control is critical for dictating thermal and mechanical properties. Polymerizing Methyl 4-((4-aminophenyl)carbamoyl)benzoate enforces a 100% strictly alternating sequence of PPD and terephthalate dyads within the polymer backbone [1]. In contrast, attempting to form these segments via in situ AA + BB + CC random copolymerization yields statistically random block distributions governed by the disparate reactivity ratios of the competing monomers [2].

Evidence DimensionSequence fidelity of PPD-TPA dyads
Target Compound Data100% strictly alternating sequence
Comparator Or BaselineIn situ AA + BB random copolymerization (Statistically random sequence distribution)
Quantified DifferenceGuarantees absolute sequence precision (100%) versus unpredictable statistical distributions.
ConditionsMulti-component copolymerization matrices.

Essential for R&D and production of next-generation sequence-controlled materials where specific hard-block arrangements dictate performance.

High-Molecular-Weight PPTA (Kevlar-Analog) Synthesis

Utilized as the primary monomer in step-growth polycondensation where perfect 1:1 stoichiometry is mandatory to push the molecular weight of rigid-rod aramids beyond the limits of standard AA + BB processes [1].

Sequence-Controlled Aramid Copolymers

Acts as a precise building block in the design of advanced flexible-rigid block copolymers, ensuring that the hard aramid segments maintain a strictly alternating microstructure without random statistical defects [2].

Non-Corrosive Polycondensation Workflows

Serves as a safer, non-corrosive alternative in manufacturing environments where the generation of hydrogen chloride gas (a byproduct of standard acid chloride polymerizations) is prohibited or requires prohibitive capital expenditure for acid scrubbers [3].

XLogP3

2.8

Wikipedia

Benzoic acid, 4-[[(4-aminophenyl)amino]carbonyl]-, methyl ester

Dates

Last modified: 07-26-2023

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